4-[[4-[Bis(3-chloropropyl)amino]-2-methylphenyl]methylideneamino]-2,6-dichlorophenol;hydrochloride
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Overview
Description
4-[[4-[Bis(3-chloropropyl)amino]-2-methylphenyl]methylideneamino]-2,6-dichlorophenol;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple chlorinated phenyl groups and a bis(3-chloropropyl)amino moiety. The hydrochloride form of this compound enhances its solubility in aqueous solutions, making it more suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-[Bis(3-chloropropyl)amino]-2-methylphenyl]methylideneamino]-2,6-dichlorophenol;hydrochloride typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the bis(3-chloropropyl)amino intermediate: This step involves the reaction of 3-chloropropylamine with a suitable chlorinating agent under controlled conditions.
Coupling with 2-methylphenyl group: The bis(3-chloropropyl)amino intermediate is then coupled with a 2-methylphenyl group using a suitable catalyst and reaction conditions.
Introduction of the dichlorophenol group:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the synthesis process and verify the identity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-[[4-[Bis(3-chloropropyl)amino]-2-methylphenyl]methylideneamino]-2,6-dichlorophenol;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as hydroxide ions, amines, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
4-[[4-[Bis(3-chloropropyl)amino]-2-methylphenyl]methylideneamino]-2,6-dichlorophenol;hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[[4-[Bis(3-chloropropyl)amino]-2-methylphenyl]methylideneamino]-2,6-dichlorophenol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects.
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-AP: A compound used as an intermediate in the manufacture of fentanyl and related derivatives.
1-(4-Fluorophenyl)piperazine: A compound used in various research applications.
Uniqueness
4-[[4-[Bis(3-chloropropyl)amino]-2-methylphenyl]methylideneamino]-2,6-dichlorophenol;hydrochloride is unique due to its specific structural features, such as the presence of multiple chlorinated phenyl groups and the bis(3-chloropropyl)amino moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
60625-58-3 |
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Molecular Formula |
C20H23Cl5N2O |
Molecular Weight |
484.7 g/mol |
IUPAC Name |
4-[[4-[bis(3-chloropropyl)amino]-2-methylphenyl]methylideneamino]-2,6-dichlorophenol;hydrochloride |
InChI |
InChI=1S/C20H22Cl4N2O.ClH/c1-14-10-17(26(8-2-6-21)9-3-7-22)5-4-15(14)13-25-16-11-18(23)20(27)19(24)12-16;/h4-5,10-13,27H,2-3,6-9H2,1H3;1H |
InChI Key |
RZPUMUVJZQDRHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N(CCCCl)CCCCl)C=NC2=CC(=C(C(=C2)Cl)O)Cl.Cl |
Origin of Product |
United States |
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